molecular formula C17H19N5O4S B2870661 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1210486-20-6

2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2870661
CAS No.: 1210486-20-6
M. Wt: 389.43
InChI Key: SRPVORPCGYYGPU-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzenesulfonamide group, a motif commonly associated with enzyme inhibition, particularly against carbonic anhydrases . This functional group is strategically linked to a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a nitrogen-rich heterocycle known for its diverse biological activities, further complexed with a pyridinyl ring . This specific arrangement of pharmacophores suggests potential for targeted biological activity, making it a valuable candidate for probing novel biochemical pathways. The presence of the sulfonamide group indicates a potential mechanism of action involving binding to the active site of metalloenzymes, while the triazolone and pyridine rings may contribute to additional hydrogen bonding and hydrophobic interactions with biological targets. This compound is offered for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties, including its solubility, stability, and specific mechanism of action in their biological systems of interest.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-16(13-7-5-6-10-18-13)20-22(17(21)23)12-11-19-27(24,25)15-9-4-3-8-14(15)26-2/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVORPCGYYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide (CAS Number: 1210486-20-6) is a complex organic molecule that integrates a pyridine ring and a triazole moiety, indicating its potential as a pharmacologically active agent. This article reviews the biological activity of this compound, highlighting its antibacterial and antifungal properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O4SC_{17}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 389.4 g/mol. The structure features multiple functional groups that contribute to its chemical properties and biological activities.

PropertyValue
Molecular FormulaC17H19N5O4SC_{17}H_{19}N_{5}O_{4}S
Molecular Weight389.4 g/mol
CAS Number1210486-20-6

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to enhance biological activity. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of the synthesized compound .

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. The specific compound has shown significant activity against various bacterial strains, primarily due to the presence of the triazole ring which is known to disrupt bacterial cell wall synthesis.

Key Findings:

  • Mechanism of Action: The mechanism often involves inhibition of key enzymes involved in cell wall biosynthesis, leading to bacterial cell lysis.
  • Activity Spectrum: Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentrations (MIC):
The MIC values for different bacterial strains are crucial in determining the efficacy of this compound:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antifungal Activity

In addition to antibacterial properties, triazole compounds are also recognized for their antifungal activity. This compound has demonstrated effectiveness against various fungal pathogens, potentially making it suitable for treating fungal infections.

Case Studies:

  • In vitro Studies: Laboratory tests have shown that the compound effectively inhibits the growth of Candida albicans at concentrations comparable to established antifungal agents.
  • Comparative Analysis: In studies comparing various triazole derivatives, this compound exhibited superior activity against resistant strains of fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:

Important Structural Features:

  • The triazole ring is essential for antimicrobial activity.
  • The methoxy group enhances lipophilicity, improving membrane permeability.
  • The sulfonamide moiety contributes to antibacterial action by mimicking para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its triazole-pyridine core and sulfonamide linkage. Below is a comparative analysis with analogous sulfonamide derivatives from the provided evidence:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name / ID Core Structure Key Substituents Potential Functional Implications
2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide 1,2,4-triazole-pyridine + sulfonamide 2-methoxy benzene, ethyl spacer, pyridin-2-yl Enhanced π-π stacking; potential kinase inhibition
4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (ID: 871486-55-4) Bis-sulfonamide Dual methoxy groups, morpholine sulfonyl Improved solubility; possible dual-target effects
4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide (ID: 313533-45-8) Benzamide-sulfonamide Cyclohexylamino sulfonyl, 2-methylphenyl Lipophilic interactions; CNS penetration

Key Findings:

Triazole-Pyridine vs. Morpholine Sulfonyl: The target compound’s 1,2,4-triazole-pyridine core provides a rigid, planar structure conducive to binding aromatic pockets in enzymes.

Sulfonamide Linkage Variations :

  • The ethyl spacer in the target compound may reduce steric hindrance compared to the direct aryl linkages in ID 313533-45-8, facilitating better target engagement.

Methoxy Substitutions :

  • Both the target compound and ID 871486-55-4 feature methoxy groups, which can modulate electronic properties and metabolic stability.

Methodological Considerations

The structural refinement of such compounds relies on advanced crystallographic software:

  • SHELXL : Used for high-precision refinement of small-molecule structures, critical for validating bond parameters and hydrogen bonding networks .
  • ORTEP-3 : Enables visualization of thermal ellipsoids and molecular geometry, aiding in the interpretation of steric and electronic effects .

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